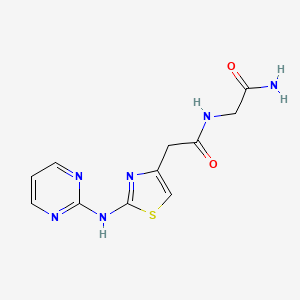
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: This could involve nucleophilic substitution reactions where the thiazole intermediate reacts with a pyrimidine derivative.
Introduction of the Acetamide Group: This step might involve amidation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the amino groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and pyrimidine rings might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.
Pyrimidine Derivatives: Compounds such as cytosine, thymine, or 5-fluorouracil.
Uniqueness
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide’s uniqueness might lie in its specific combination of functional groups and its potential biological activity, which could differ from other thiazole or pyrimidine derivatives.
生物活性
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Compound Overview
- IUPAC Name : N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl)acetamide
- Molecular Formula : C10H10N6O2S
- Molecular Weight : 278.29 g/mol
- CAS Number : 1226448-87-8
This compound features both thiazole and pyrimidine moieties, which are commonly associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity :
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymes or receptors within microbial cells. This may include interference with nucleic acid synthesis or enzyme activity, leading to cell death or growth inhibition.
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of the Thiazole Ring :
- This can be achieved through reactions involving thioamides and α-haloketones under acidic or basic conditions.
-
Attachment of the Pyrimidine Moiety :
- Nucleophilic substitution reactions are commonly employed to attach pyrimidine derivatives to the thiazole intermediate.
- Introduction of the Acetamide Group :
Comparison with Similar Compounds
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiamine, Sulfathiazole | Antimicrobial, Antiviral |
| Pyrimidine Derivatives | Cytosine, 5-Fluorouracil | Anticancer, Antiviral |
N-(2-amino-2-oxoethyl)-2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups that enhance its biological activity compared to other thiazole or pyrimidine derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity :
- Anticancer Potential :
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














